

In-Depth Technical Guide: Core Toxicological Data for Promecarb

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Compound of Interest

Compound Name: Promecarb

Cat. No.: B155259

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Abstract

Promecarb, a carbamate insecticide, acts as a reversible cholinesterase inhibitor. This technical guide provides a comprehensive overview of its fundamental toxicological profile, including acute, sub-chronic, chronic, genetic, and developmental toxicity data. The information is presented in structured tables for clarity and supported by detailed experimental methodologies derived from established regulatory guidelines. Visual representations of the primary mechanism of action and a general experimental workflow are included to facilitate understanding.

Acute Toxicity

Promecarb exhibits high acute oral toxicity and moderate acute dermal toxicity. The primary mechanism of acute toxicity is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine at nerve synapses and resulting in cholinergic crisis.^[1]

Table 1: Acute Toxicity of **Promecarb**

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	>23 mg/kg	[2]
LD ₅₀	Rat	Dermal	450 mg/kg	[2]
LC ₅₀ (4h)	Rat	Inhalation	0.16 mg/L	[2]

Experimental Protocols for Acute Toxicity Testing

The methodologies for determining acute toxicity values for a substance like **Promecarb** generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

1.1.1 Acute Oral Toxicity (OECD 423)

- **Test Animals:** Typically, young adult female rats are used.
- **Housing and Feeding:** Animals are housed in individual cages under controlled temperature and lighting conditions with free access to standard laboratory diet and water.
- **Dosing:** The test substance is administered as a single oral dose via gavage. A sequential testing procedure is used, starting with a dose expected to cause some mortality. Depending on the outcome (survival or death of the animal), the dose for the next animal is adjusted up or down. This process is repeated until the LD₅₀ can be estimated.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns) and body weight changes for at least 14 days after dosing.
- **Pathology:** A gross necropsy is performed on all animals at the end of the observation period.

1.1.2 Acute Dermal Toxicity (OECD 402)

- **Test Animals:** Young adult rats or rabbits are commonly used.

- **Preparation of Animals:** Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- **Application of Test Substance:** The test substance is applied uniformly over an area of at least 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.
- **Exposure Duration:** The exposure period is typically 24 hours.
- **Observations:** Similar to the oral toxicity study, animals are observed for mortality, clinical signs, and body weight changes for 14 days. Dermal reactions at the site of application are also recorded.
- **Pathology:** A gross necropsy is performed on all animals.

1.1.3 Acute Inhalation Toxicity (OECD 403)

- **Test Animals:** Young adult rats are the preferred species.
- **Exposure System:** Animals are exposed in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air.
- **Exposure Conditions:** The animals are exposed to the test substance for a fixed period, typically 4 hours.
- **Observations:** Animals are monitored for mortality and clinical signs of toxicity during and after exposure for a period of at least 14 days. Body weights are recorded pre-exposure and at regular intervals post-exposure.
- **Pathology:** A gross necropsy is performed on all animals.

Sub-chronic and Chronic Toxicity

Long-term exposure studies have been conducted to evaluate the effects of repeated dosing with **Promecarb**.

Table 2: Sub-chronic and Chronic Toxicity of **Promecarb**

Study Duration	Species	NOAEL	Effects Observed at Higher Doses	Reference
3-month	Rat	20 mg/kg bw/day	No treatment-related effects observed at the highest dose tested.	[3]
3-month	Dog	5 mg/kg bw/day	No treatment-related effects observed at the highest dose tested.	[3]
18-month	Rat	20 mg/kg bw/day	No clinical signs of toxicity; cholinesterase activity not measured.	[3]

Experimental Protocol for a Combined Chronic Toxicity/Carcinogenicity Study (Following OECD 452)

- Test Animals: Typically, rats of a specified strain are used. Young, healthy animals are acclimatized to laboratory conditions before the study begins.
- Dose Groups: At least three dose levels of the test substance and a concurrent control group are used. The highest dose is selected to induce some toxic effects but not significant mortality.
- Administration of the Test Substance: The test substance is administered in the diet, drinking water, or by gavage, typically for a period of 18 months for carcinogenicity in rats.
- Observations:
 - Clinical Observations: Animals are observed daily for clinical signs of toxicity.

- Body Weight and Food/Water Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
- Hematology and Clinical Chemistry: Blood samples are collected at specified intervals (e.g., 6, 12, and 18 months) for analysis of hematological and clinical chemistry parameters.
- Ophthalmology: Eyes are examined before the start of the study and at termination.
- Pathology:
 - Gross Necropsy: All animals are subjected to a full gross necropsy.
 - Organ Weights: Weights of major organs are recorded.
 - Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.

Genetic Toxicity

In vitro studies on **Promecarb** have generally shown no evidence of genotoxicity.

Table 3: Genetic Toxicity of **Promecarb**

Assay Type	Test System	Metabolic Activation	Result	Reference
In vitro	Not specified	Not specified	No evidence of genotoxicity	[3]

Experimental Protocols for Genetic Toxicity Assays

3.1.1 Bacterial Reverse Mutation Test (Ames Test - OECD 471)

- Principle: This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g.,

histidine). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

- Methodology:
 - Strains: A set of tester strains is used to detect different types of mutations.
 - Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.
 - Procedure: The tester strains are exposed to various concentrations of the test substance in the presence and absence of S9 mix. The mixture is then plated on a minimal agar medium.
 - Evaluation: After incubation, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

3.1.2 In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

- Principle: This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
- Methodology:
 - Cell Cultures: Established cell lines or primary cell cultures (e.g., Chinese hamster ovary cells, human peripheral blood lymphocytes) are used.
 - Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).
 - Harvest and Staining: After exposure, the cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested, fixed, and stained.
 - Analysis: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A substance is considered clastogenic if it produces a

statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

Developmental and Reproductive Toxicity

Limited data is available for the developmental and reproductive toxicity of **Promecarb**. A developmental study in rats indicated maternotoxicity and delayed ossification in the fetus at a dose of 5 mg/kg bw/day.[\[3\]](#)

Table 4: Developmental Toxicity of **Promecarb**

Species	Dose	Effects Observed	Reference
Rat	5 mg/kg bw/day	Maternotoxicity and delayed ossification in the fetus	[3]

Experimental Protocol for a Prenatal Developmental Toxicity Study (Following OECD 414)

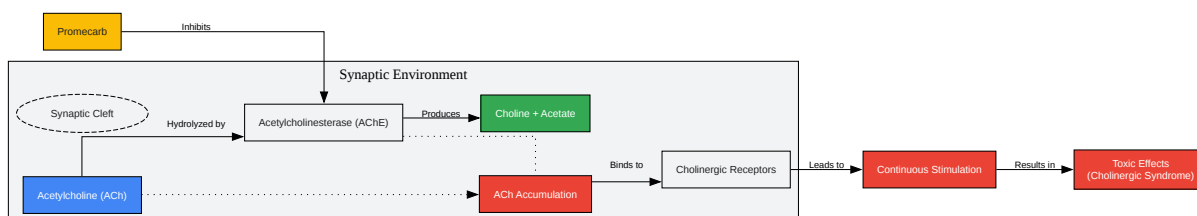
- Test Animals: Pregnant female rats are typically used.
- Dosing Period: The test substance is administered daily by gavage or in the diet from implantation to the day before cesarean section.
- Dose Groups: At least three dose levels and a concurrent control group are used. The highest dose is chosen to induce some maternal toxicity but not significant mortality.
- Maternal Observations:
 - Daily clinical observations.
 - Body weight is recorded at least twice weekly.
 - Food consumption is measured.
- Fetal Examinations:

- On the day before expected delivery, females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.
- Fetuses are weighed and examined for external abnormalities.
- A proportion of the fetuses are examined for skeletal abnormalities (e.g., using Alizarin Red S staining) and visceral abnormalities.
- Evaluation: The study evaluates potential adverse effects on the pregnant female and on the developing embryo and fetus, including death, structural abnormalities, and altered growth.

Mechanism of Action: Cholinesterase Inhibition

Promecarb, like other carbamate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, **Promecarb** causes an accumulation of ACh, leading to continuous stimulation of cholinergic receptors in the nervous system. This results in a range of symptoms affecting the parasympathetic and sympathetic nervous systems, as well as neuromuscular junctions.

Signaling Pathway of Cholinesterase Inhibition

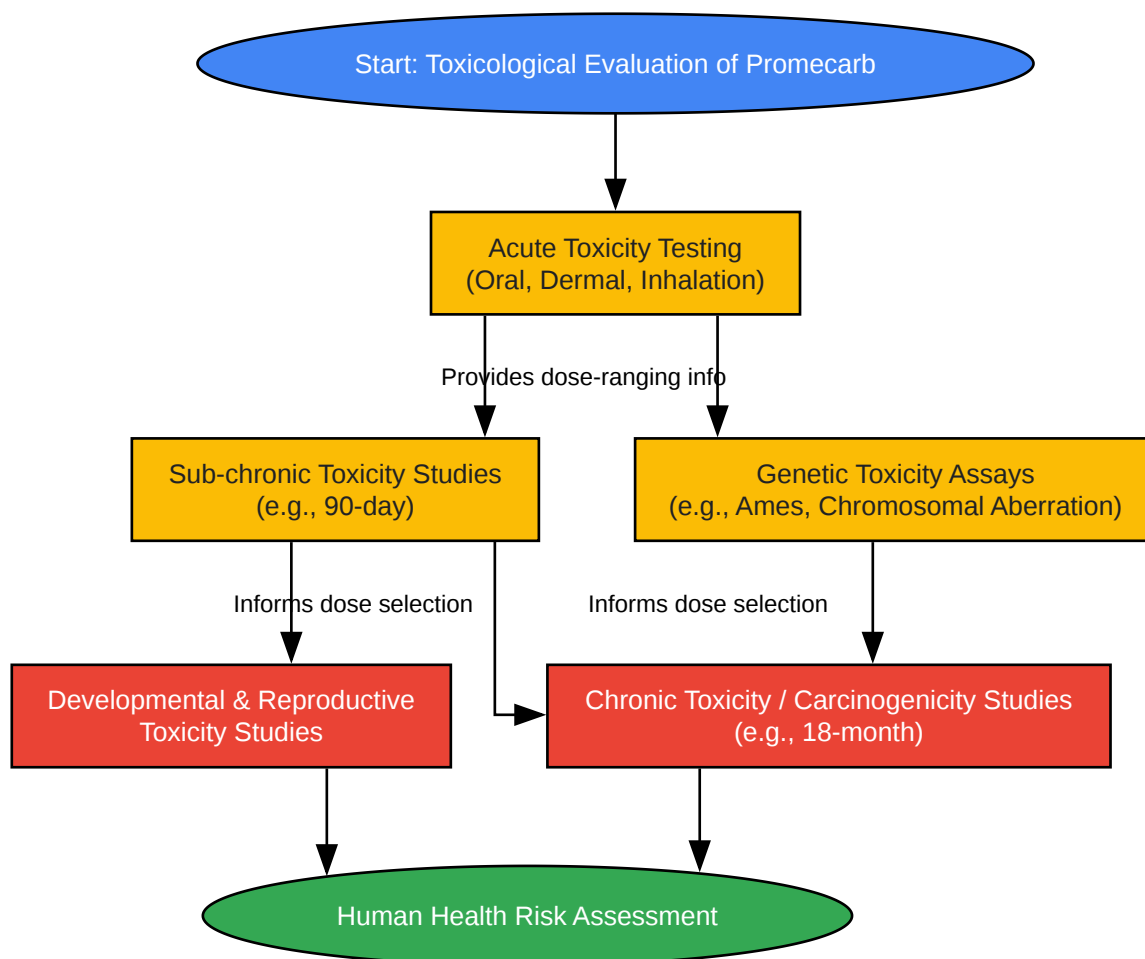


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Caption: Mechanism of **Promecarb** toxicity via acetylcholinesterase inhibition.

Experimental Workflow Overview

The toxicological evaluation of a chemical like **Promecarb** follows a structured workflow, starting from acute toxicity testing to more complex long-term studies.



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Caption: General workflow for the toxicological assessment of a pesticide.

Conclusion

The available toxicological data for **Promecarb** indicate high acute oral toxicity, moderate acute dermal toxicity, and a primary mechanism of action involving reversible cholinesterase inhibition. Long-term studies in rats did not show evidence of carcinogenicity at the doses tested. While in vitro genotoxicity tests were negative, data on reproductive and developmental toxicity are limited but suggest potential effects at maternally toxic doses. This guide provides a

foundational understanding of **Promecarb**'s toxicology, emphasizing the importance of standardized testing protocols in assessing chemical safety. Further research, particularly in the area of reproductive and developmental neurotoxicity, would provide a more complete toxicological profile.

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